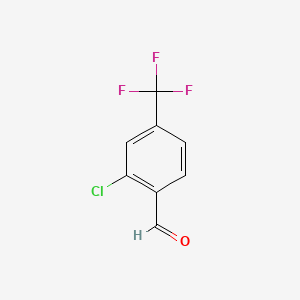










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[C:4]#N.[H-].C([Al+]CC(C)C)C(C)C.C(O)(=[O:26])C.ClCCl>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:26] |f:1.2|
|


|
Name
|
|
|
Quantity
|
405 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stir 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cool in a dry ice/ethanol bath
|
|
Type
|
STIRRING
|
|
Details
|
stir for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer with ethyl acetate twice
|
|
Type
|
WASH
|
|
Details
|
Wash the organic layer with potassium sodium tartrate solution (Rochelle salt) twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry (magnesium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 123 mg | |
| YIELD: PERCENTYIELD | 30% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |